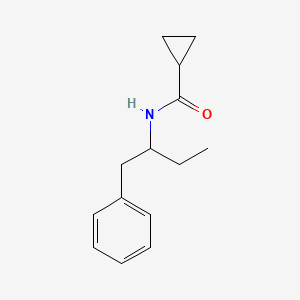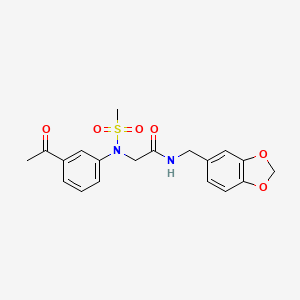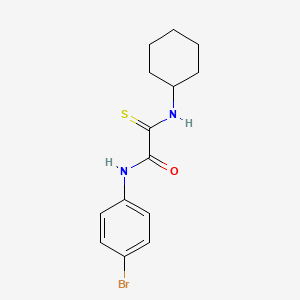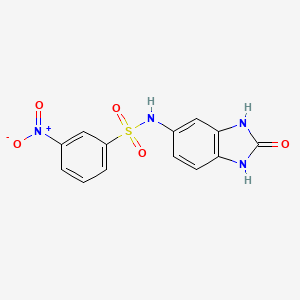
N-(1-benzylpropyl)cyclopropanecarboxamide
Vue d'ensemble
Description
N-(1-benzylpropyl)cyclopropanecarboxamide, also known as BTCP, is a synthetic compound that belongs to the family of cyclopropane carboxamides. It is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research. The purpose of
Mécanisme D'action
N-(1-benzylpropyl)cyclopropanecarboxamide acts as a dopamine reuptake inhibitor by binding to the dopamine transporter and blocking the reuptake of dopamine into the presynaptic neuron. This leads to increased levels of dopamine in the synaptic cleft, which can result in enhanced dopamine signaling and increased activity in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity in rats, increase dopamine release in the nucleus accumbens, and increase dopamine turnover in the striatum. It has also been shown to increase the release of other neurotransmitters such as norepinephrine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzylpropyl)cyclopropanecarboxamide has a number of advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a useful tool for studying the dopamine system in the brain. It also has a longer duration of action than cocaine, which allows for longer experiments to be conducted. However, this compound can be toxic at high doses and can cause seizures in animals, which limits its use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-(1-benzylpropyl)cyclopropanecarboxamide. One area of interest is the potential use of this compound in the treatment of addiction and other psychiatric disorders. This compound has been shown to have a similar mechanism of action to cocaine, which suggests that it may be useful in treating cocaine addiction. Another area of interest is the development of new compounds that are similar to this compound but have improved pharmacological properties, such as lower toxicity and longer duration of action. Overall, this compound is a useful tool for studying the dopamine system in the brain and has potential applications in the treatment of addiction and other psychiatric disorders.
Applications De Recherche Scientifique
N-(1-benzylpropyl)cyclopropanecarboxamide has been extensively used in scientific research to study the dopamine system in the brain. It has been shown to be a potent and selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine into the presynaptic neuron, leading to increased levels of dopamine in the synaptic cleft. This mechanism of action is similar to that of cocaine, but this compound has a much longer duration of action.
Propriétés
IUPAC Name |
N-(1-phenylbutan-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-13(15-14(16)12-8-9-12)10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVJHAKSMWJQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199444 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-ethylhexanoyl)amino]-N-isopropylbenzamide](/img/structure/B4198997.png)
![2-{5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4199001.png)
![4-tert-butyl-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4199015.png)
![2-[(4-iodobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4199020.png)
![2-(benzylthio)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4199030.png)

![2-[(2-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4199042.png)
![(2-furylmethyl){5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4199050.png)

![1-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B4199090.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4199095.png)

![N-(tert-butyl)-2-{4-[(butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4199112.png)
![N-(4-phenoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4199119.png)